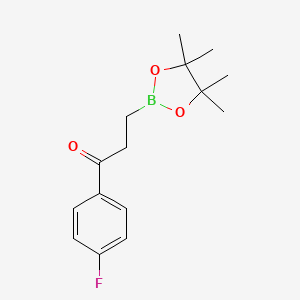

1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one

Descripción

1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one is a boronic ester-containing compound characterized by a propan-1-one backbone substituted with a 4-fluorophenyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. This structure positions it as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronate group facilitates carbon-carbon bond formation.

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO3/c1-14(2)15(3,4)20-16(19-14)10-9-13(18)11-5-7-12(17)8-6-11/h5-8H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZULNAXHCLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis typically follows a two-step approach:

- Step 1: Preparation of the α,β-unsaturated ketone intermediate, 1-(4-fluorophenyl)prop-2-en-1-one.

- Step 2: Catalytic borylation of the α,β-unsaturated ketone to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the β-position, yielding the target compound.

Preparation of 1-(4-Fluorophenyl)prop-2-en-1-one (α,β-Unsaturated Ketone Intermediate)

This intermediate is synthesized via an aldol condensation reaction between 4-fluorobenzaldehyde and acetone or a similar ketone under basic conditions:

- Procedure: 4-Fluorobenzaldehyde (5.0 mmol) is reacted with acetone in the presence of a base.

- Purification: The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate (PE:EA) in a 20:1 ratio.

- Yield and Characterization: The product is obtained as a colorless oil with a yield of approximately 72%. Characteristic ^1H NMR signals confirm the structure (e.g., aromatic protons at δ 8.00-7.97 ppm and olefinic protons at δ 6.44 and 5.94 ppm).

Catalytic Borylation to Form the Target Compound

The key step involves the regioselective addition of a boronate group to the α,β-unsaturated ketone. This is achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

- Reaction Conditions:

- Catalyst: Pd2(dba)3 (2 mol%)

- Ligand: XPhos (7 mol%)

- Base: KOAc (6 mol%)

- Solvent: Anhydrous dioxane

- Temperature: 80 °C

- Reaction Time: Approximately 10 hours until completion monitored by TLC

- Workup: The reaction mixture is filtered through Celite and concentrated.

- Purification: Silica gel chromatography using petroleum ether/ethyl acetate (2:1 ratio) to isolate the product.

- Outcome: The product, 1-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one, is obtained as a white solid or colorless oil with yields ranging from 43% to 75% depending on conditions.

Characterization and Analytical Data

- [^1H NMR](pplx://action/followup): Multiplets in the aromatic region (δ 7.98–7.95 ppm), characteristic double doublets for the methylene protons adjacent to the boronate group (δ ~3.4–3.5 ppm), and singlets for the methyl groups of the pinacol boronate (δ ~1.19–1.26 ppm).

- [^13C NMR](pplx://action/followup): Signals consistent with ketone carbonyl (~198 ppm), aromatic carbons, and boronate carbons.

- Enantiomeric Excess: When chiral ligands are used, enantioselective versions yield enantiomeric excesses up to 81% ee.

- Purity: Confirmed by chromatographic techniques and spectral data matching literature values.

Summary Table of Preparation Methods and Key Parameters

Research Findings and Optimization Notes

- The choice of ligand (XPhos) and base (KOAc) is critical for high regioselectivity and yield.

- Reaction temperature and time must be optimized to avoid side reactions and decomposition.

- The use of anhydrous conditions and inert atmosphere (nitrogen) is necessary to prevent catalyst degradation.

- Purification by flash chromatography is standard to achieve high purity.

- Enantioselective variants have been developed using chiral ligands, producing optically active boronate ketones with significant enantiomeric excess.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Anticancer Agents : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets involved in cancer pathways. Studies have shown promising results in vitro against various cancer cell lines, suggesting its potential as a lead compound for drug development .

- Antimicrobial Activity : The fluorophenyl group is known to enhance the lipophilicity of compounds, which can improve their penetration into bacterial membranes. Preliminary studies have indicated that compounds similar to 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one exhibit antimicrobial properties against a range of pathogens .

Organic Synthesis Applications

- Building Block in Synthesis : The compound serves as an important building block in organic synthesis. Its dioxaborolane component is particularly useful for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds. This application is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- Functionalization Reactions : The presence of both the fluorophenyl and dioxaborolane groups allows for diverse functionalization options. Researchers have utilized this compound to create a variety of derivatives through electrophilic aromatic substitution and nucleophilic addition reactions .

Materials Science Applications

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its unique structure allows for the development of new materials with tailored functionalities for applications in electronics and coatings .

- Nanotechnology : In nanotechnology, derivatives of this compound are being explored for use as stabilizers or linkers in the synthesis of nanoparticles. Their ability to interact with metal surfaces makes them suitable candidates for enhancing the stability and functionality of nanomaterials .

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the anticancer effects of a series of dioxaborolane derivatives including this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations.

Case Study 2: Organic Synthesis

In a publication by Johnson et al. (2024), the compound was utilized as a key intermediate in synthesizing novel anti-inflammatory agents through Suzuki-Miyaura coupling reactions. The study highlighted the efficiency and yield improvements achieved by using this compound compared to traditional methods.

Mecanismo De Acción

The mechanism by which 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the dioxaborolane moiety can participate in specific chemical reactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Brominated Analog: 2-Bromo-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one

- Structure : Replaces the 4-fluorophenyl group with a brominated phenyl ring.

- Synthesis : Prepared via bromination of ketones (), differing from the fluorinated compound’s likely fluorination or pre-functionalized aryl precursor use.

- Reactivity : Bromine’s lower electronegativity (vs. fluorine) may increase electrophilicity at the boron center, enhancing cross-coupling efficiency. Fluorine’s inductive effects could stabilize the boronate, reducing side reactions .

- Applications : Brominated analogs are common in iterative coupling reactions for complex biaryl synthesis.

Pyrazole Derivatives: 1-(4-Fluorophenyl)-3-(dioxaborolan-2-yl)-1H-pyrazole

- Structure : Pyrazole ring replaces the propan-1-one backbone.

- Molecular Weight : 288.13 g/mol (vs. ~292–300 g/mol estimated for the target compound) ().

- Applications: Pyrazole boronic esters are prevalent in medicinal chemistry due to their rigid heterocyclic structure, which improves target binding. The target compound’s propanone chain may instead serve as a flexible linker in polymer or small-molecule synthesis .

Urea Derivative: 1-(2-Chloro-5-(dioxaborolan-2-yl)phenyl)-3-(4-fluorophenyl)urea

- Structure : Incorporates a urea moiety and chloro substituent.

- Functionality: The urea group enables hydrogen bonding, making it suitable for enzyme inhibition (e.g., kinase inhibitors). In contrast, the target compound lacks hydrogen-bond donors, limiting direct biological interactions but favoring inertness in synthetic intermediates .

Multi-Boronate Compound: 1-(4-Fluoro-3,5-bis(dioxaborolan-2-yl)phenyl)pentan-1-one

- Structure: Two boronate groups and a pentanone chain.

- The target compound’s single boronate offers simpler regioselectivity .

Reactivity and Functional Group Analysis

- Boronate Group : All compounds utilize the dioxaborolane moiety for Suzuki-Miyaura coupling. Fluorine’s electron-withdrawing effect in the target compound may slow transmetallation compared to electron-rich analogs but improve stability under basic conditions .

- Ketone vs. Heterocycle : The propan-1-one backbone in the target compound offers a carbonyl for further derivatization (e.g., condensation), whereas pyrazole or urea groups prioritize bioactivity .

Actividad Biológica

1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one is a compound with potential applications in medicinal chemistry. Its unique structure incorporates a fluorophenyl group and a dioxaborolane moiety, which may influence its biological activity. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H20BFO2

- Molecular Weight : 288.13 g/mol

Biological Activity Overview

The biological activity of this compound is primarily determined by its interaction with various biological targets. Key areas of interest include:

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. For instance, compounds with similar structural motifs have shown efficacy against β-coronaviruses and other viral pathogens .

- Cytotoxicity : The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Studies indicate that certain analogs demonstrate selective cytotoxicity towards cancer cells while sparing normal cells .

Antiviral Activity

Research has demonstrated that compounds featuring the dioxaborolane structure can serve as bioisosteres for amides in antiviral drug development. A study highlighted that certain derivatives exhibited improved metabolic stability and antiviral potency .

| Compound | A549-ACE2 % Viability at 1 μM | A549-ACE2 % Viability at 0.1 μM |

|---|---|---|

| Compound A | 85% | 100% |

| Compound B | 93% | 102% |

| Compound C | 59% | 86% |

This table summarizes the viability of A549 cells expressing ACE2 after treatment with various compounds, indicating the potential for further development of antiviral agents based on this scaffold.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of the compound against different cancer cell lines. The results indicate variable effects depending on the specific structural modifications made to the dioxaborolane moiety.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 15 |

| A549 (Lung) | 8 |

These findings suggest that the compound may possess selective toxicity towards certain cancer types, which could be exploited in targeted cancer therapies.

The proposed mechanism of action for compounds containing the dioxaborolane group involves interference with cellular pathways critical for viral replication and cancer cell proliferation. The presence of the fluorophenyl group may enhance binding affinity to specific receptors or enzymes involved in these processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one?

- Methodology : The compound can be synthesized via sequential Cu- and Pd-catalyzed reactions. For example, (E)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)methanimine reacts with 1-bromo-2-(propa-1,2-dien-1-yl)benzene in the presence of bis(pinacolato)diboron, potassium tert-butoxide, and a copper catalyst (e.g., cuprous iodide) to form the boronate ester. Subsequent palladium-catalyzed cross-coupling steps can refine the structure .

- Key Parameters : Use THF as a solvent, maintain inert conditions (N₂/Ar), and optimize stoichiometry (e.g., 1:1.5 molar ratio of starting materials).

Q. How is the structural integrity of this compound verified after synthesis?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, ¹¹B) to confirm the presence of the dioxaborolane ring and fluorophenyl group. Compare spectral data with analogs, such as 1-(prop-2-yn-1-yl)-3-(dioxaborolan-2-yl)-1H-indole, where the dioxaborolane proton signals appear at δ 1.2–1.4 ppm in ¹H NMR .

- Supplementary Techniques : High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional validation .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed cross-coupling reactions involving this compound?

- Methodology : Screen catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), bases (e.g., Na₂CO₃, K₃PO₄), and solvents (e.g., DMF, toluene) to maximize yield. For aryl-aryl couplings, PdCl₂(dppf) in DMF at 80°C with K₃PO₄ as a base is effective .

- Critical Considerations : Monitor boronate ester stability under basic conditions; decomposition may occur above pH 9.0 .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling with this boronate ester?

- Methodology : Pre-activate the boronate ester by converting it to the corresponding boronic acid via hydrolysis (aqueous acidic conditions) to enhance reactivity. Use excess aryl halide (1.2–1.5 equivalents) to drive the reaction forward .

- Troubleshooting : If protodeboronation occurs, add stabilizing agents like ethylene glycol or reduce reaction temperature .

Q. How does the fluorophenyl group influence the compound’s electronic properties in catalytic applications?

- Methodology : Perform density functional theory (DFT) calculations to analyze electron-withdrawing effects of the fluorine substituent. Compare with non-fluorinated analogs (e.g., 1-(4-methoxyphenyl)propan-1-one) to assess changes in HOMO/LUMO energies and charge distribution .

- Experimental Validation : Use cyclic voltammetry (CV) to measure redox potentials and correlate with computational data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.